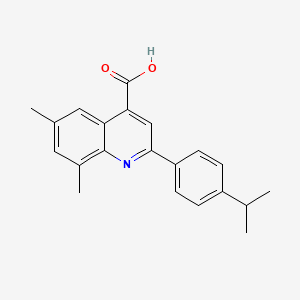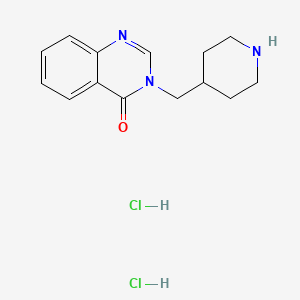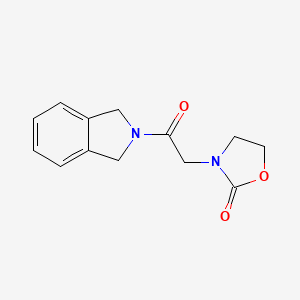
3-(2-(Isoindolin-2-yl)-2-oxoethyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Isoindolin-2-yl)-2-oxoethyl)oxazolidin-2-one is a complex organic compound that features both an isoindolinone and an oxazolidinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Isoindolin-2-yl)-2-oxoethyl)oxazolidin-2-one typically involves the reaction of isoindolinone derivatives with oxazolidinone precursors under specific conditions. One common method involves the use of a base-catalyzed condensation reaction, where the isoindolinone derivative is reacted with an oxazolidinone in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
3-(2-(Isoindolin-2-yl)-2-oxoethyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
3-(2-(Isoindolin-2-yl)-2-oxoethyl)oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 3-(2-(Isoindolin-2-yl)-2-oxoethyl)oxazolidin-2-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological activities.
類似化合物との比較
Similar Compounds
Isoindolinone derivatives: Compounds with similar isoindolinone structures.
Oxazolidinone derivatives: Compounds containing the oxazolidinone moiety.
Uniqueness
3-(2-(Isoindolin-2-yl)-2-oxoethyl)oxazolidin-2-one is unique due to the combination of both isoindolinone and oxazolidinone structures within a single molecule. This dual functionality may confer distinct chemical and biological properties not observed in compounds containing only one of these moieties.
特性
IUPAC Name |
3-[2-(1,3-dihydroisoindol-2-yl)-2-oxoethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-12(9-14-5-6-18-13(14)17)15-7-10-3-1-2-4-11(10)8-15/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAYBFNVNSSEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC(=O)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(methylsulfanyl)-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2759084.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-fluorobenzamide](/img/structure/B2759085.png)
![N-allyl-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)thiourea](/img/structure/B2759087.png)
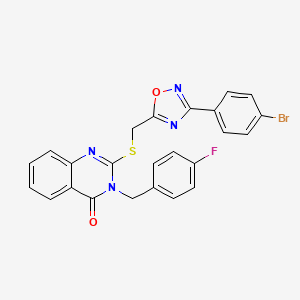
![4-{[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}benzoic acid](/img/structure/B2759093.png)
![N-(3-chlorophenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2759094.png)
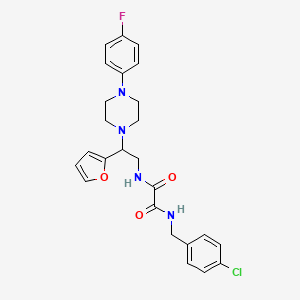
![3,4,5-triethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2759096.png)
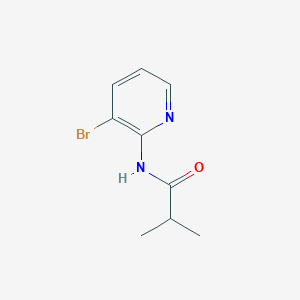
![6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2759101.png)
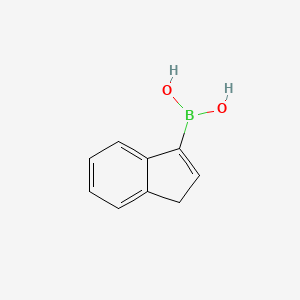
![N-(2,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2759104.png)
